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Clinical Evidence and Efficacy Data

The decision to switch to upadacitinib is supported by robust clinical and real-world evidence

demonstrating significant efficacy in patients with an inadequate response to dupilumab.

Table 1: Summary of Key Clinical Efficacy Findings

Study Name/Type Key Efficacy Findings Key References

| LEVEL UP (Phase 3b/4 Head-to-Head) | * Primary Endpoint: Superior simultaneous achievement of
EASI 90 and WP-NRS 0/1 at Week 16 (19.9% vs 8.9%). « Secondary Endpoints: Superior EASI 90 at
Week 16 (40.8% vs 22.5%) and superior WP-NRS 0/1 at Week 16 (30.2% vs 15.5%). [1] | [2] [1] | | LEVEL
UP (Switch Phase) | + At 1 Month Post-Switch: 67% achieved EASI 75; 32% achieved EASI 90. [2] « At 4
Months Post-Switch: 80% achieved EASI 75; 59% achieved EASI 90; 37% achieved WP-NRS 0/1. [2] | [2]
| | Retrospective Cohort Study | « At Week 4, upadacitinib showed a significantly greater reduction in
EASI, ADCT, and NRS scores vs. dupilumab. [3] * At Week 12, a significantly greater decrease in IL-4, IL-
13, and IL-31 serum levels was observed with upadacitinib. [3] | [3] | | Real-World Prospective Study | *
73.0% probability of achieving EASI <7 after 16 weeks of upadacitinib in a real-world setting, including

prior dupilumab non-responders. [4] | [4] |
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Table 2: Overview of Study Designs

Study Name Design Population Comparator Key Metrics
LEVEL UP Global, Phase 3b/4, Adults & adolescents  Upadacitinib (15 EASI 90, WP-
Randomized, (=12 years) with mg QD, dose- NRS 0/1 [1]
Open-Label, moderate-to-severe adjusted) vs.
Efficacy Assessor- AD with inadequate Dupilumab
Blinded [1] response to systemic  (labeled dose) [1]
therapy [1]
Retrospective Single-center, Patients with Upadacitinib vs. EASI, NRS,
Cohort Study Retrospective [3] moderate-to-severe Dupilumab [3] ADCT, serum
AD [3] cytokines (IL-
4,1L-13, IL-
31), total IgE
3]
Real-World Multicenter Adult patients with N/A (Single-arm EASI, NRS-
Prospective Prospective moderate-to-severe upadacitinib pruritus, 1GA,
Study Observational AD, including prior study) [4] DLQI, POEM

(Dutch BioDay
Reqistry) [4]

dupilumab and/or
baricitinib inadequate
responders [4]

[4]

Mechanisms of Action and Rationale for Switching

The efficacy of switching from dupilumab to upadacitinib is rooted in their distinct and complementary

mechanisms of action, which target different parts of the AD inflammatory cascade.
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Dupilumab: Targeted Type 2 Cytokine Inhibition Dupilumab is a fully human monoclonal antibody that
binds to the IL-4 receptor alpha subunit (IL-4Ra), inhibiting the signaling of both interleukin-4 (IL-4) and
interleukin-13 (IL-13). [5] [6] [7] These cytokines are key drivers of type 2 inflammation. This action
reduces epidermal barrier dysfunction and itch. [5] [6] However, AD pathophysiology involves multiple

cytokines beyond IL-4 and IL-13.

Upadacitinib: Broad Intracellular Signaling Inhibition Upadacitinib is an oral, selective, and reversible
Janus kinase (JAK) inhibitor. [8] [9] It more potently inhibits JAK1 than other JAK isoforms (JAK2, JAKS3,
TYK?2). [8] By blocking JAK1, upadacitinib inhibits the signaling of a much broader range of cytokines
involved in AD—including IL-4, IL-5, IL-13, IL-22, IL-31, and IFN-y—that use the JAK-STAT pathway. [4]
[8] This leads to a rapid decrease in AD severity and itch. [4]

© 2026 Smolecule. All rights reserved. 3/8 Tech Support


https://www.smolecule.com/products/s002491?utm_src=pdf-body-img
https://www.dupixenthcp.com/atopicdermatitis/about/mechanism-of-action
https://pmc.ncbi.nlm.nih.gov/articles/PMC11288895/
https://www.sciencedirect.com/science/article/pii/S1578219018300362
https://www.dupixenthcp.com/atopicdermatitis/about/mechanism-of-action
https://pmc.ncbi.nlm.nih.gov/articles/PMC11288895/
https://www.smolecule.com/products/s002491?utm_src=pdf-body
https://www.smolecule.com/products/s002491?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10771099/
https://www.rinvoqhcp.com/mechanism-of-action
https://pmc.ncbi.nlm.nih.gov/articles/PMC10771099/
https://www.smolecule.com/products/s002491?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9949218/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10771099/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9949218/
https://www.smolecule.com/products/s002491?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Root Cause Analysis & Performance Maximization

S m O | e C u | e Specifications & Pricing

Rationale for the Switch In patients with an inadequate response to dupilumab, inflammation may be driven
by non-type 2 cytokines (e.g., Th1l, Th17, Th22) that are not blocked by dupilumab but are inhibited by
upadacitinib. [4] The broader mechanism of action of upadacitinib allows it to address these alternative
inflammatory pathways, providing a therapeutic option for patients who do not achieve sufficient disease

control with dupilumab.

Experimental Protocols for Efficacy Assessment

For researchers designing studies or validating findings, the following protocols detail the key methodologies

cited in the evidence.

Protocol 1: Clinical Efficacy and Biomarker Assessment (Retrospective Cohort) This protocol is based

on a real-world retrospective study that compared upadacitinib and dupilumab. [3]

1. Study Population: Recruit adult patients (=18 years) with a physician-confirmed diagnosis of
moderate-to-severe AD.
2. Treatment Groups:

o Group 1: Treated with upadacitinib (15 mg or 30 mg orally once daily).

o Group 2: Treated with dupilumab (according to its labeled dosage: 600 mg initial dose, then

300 mg subcutaneously every other week).
3. Data Collection Time Points: Baseline (Week 0), Week 4, Week 8, and Week 12.
4. Efficacy Assessments:
o Eczema Area and Severity Index (EASI): A validated clinician-assessed score measuring the

severity and extent of eczema. [4] [3] Calculate the absolute score and the proportion of
patients achieving EASI 75 (75% improvement) and EASI 90 (90% improvement).
o Worst Pruritus Numerical Rating Scale (WP-NRS): A patient-reported assessment of peak
itch intensity over 24 hours, scored from 0 ("no itch") to 10 ("worst itch imaginable"). [1] Report
the absolute score and the proportion achieving WP-NRS 0/1.
o Atopic Dermatitis Control Tool (ADCT): A patient-reported questionnaire to assess disease
control over the past week. [4]
¢ 5. Biomarker Analysis:
o Collect serum samples at each time point.
o Use multiplex immunoassays (e.g., ELISA) to quantify levels of key cytokines: IL-4, IL-13, and
IL-31. [3]
o Measure total serum IgE levels. [3]
e 6. Statistical Analysis:
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o Use paired t-tests or Wilcoxon signed-rank tests to compare score changes from baseline
within each group.

o Use analysis of covariance (ANCOVA) or Mann-Whitney U tests to compare score changes and
biomarker level changes between the two treatment groups.

Protocol 2: Serum Cytokine Level Measurement via ELISA This protocol provides detailed steps for

quantifying cytokine levels, a key biomarker in the aforementioned study. [3]

e 1. Sample Collection and Storage:
o Collect peripheral blood samples from patients in serum separator tubes.
o Allow blood to clot for 30 minutes at room temperature.
o Centrifuge at 1,000-2,000 x g for 10 minutes in a refrigerated centrifuge (4°C).
o Aliquot the supernatant (serum) and immediately freeze at -80°C. Avoid repeated freeze-thaw
cycles.
e 2. ELISA Procedure:
o Bring all reagents, standards, and samples to room temperature before use.
o Add standard dilutions and test samples to the appropriate wells of a pre-coated monoclonal
antibody plate. Incubate.
o Aspirate and wash each well with wash buffer multiple times to remove unbound substances.
o Add a biotin-conjugated detection antibody specific to the target cytokine (e.g., IL-4, IL-13, IL-
31). Incubate and wash.
o Add an enzyme-conjugated streptavidin (usually Horseradish Peroxidase - HRP). Incubate and
wash.
o Add a substrate solution (e.g., TMB). Incubate in the dark for the specified time until color
develops.
o Add a stop solution (e.qg., sulfuric acid) and read the optical density (OD) immediately at 450 nm
using a microplate reader.
e 3. Data Analysis:
o Generate a standard curve by plotting the mean OD for each standard concentration.
o Use a curve-fitting algorithm (e.g., four-parameter logistic) to interpolate the sample
concentrations from the standard curve.
o Compare cytokine concentrations between baseline and follow-up time points and between
treatment groups.

Safety and Monitoring Considerations

When studying or administering upadacitinib, a thorough understanding of its safety profile is crucial.

Table 3: Key Safety Considerations for Upadacitinib
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Category

Considerations

Monitoring Guidance

Serious Infections

Adverse Events

Cardiovascular &
Malignancy Risk

Laboratory
Abnormalities

Drug-Drug
Interactions

Conclusion

Increased risk of active TB, invasive
fungal, bacterial, and viral infections (e.g.,
herpes simplex). [4] [9]

Common AEs include acneiform eruptions,
nausea, and airway infections. [4] In
clinical trials, nasopharyngitis was
common. [1]

Based on a class effect for JAK inhibitors;
increased risk of MACE, malignancy,
thrombosis. [10] [9]

Can cause increases in lipid parameters
(CPK, total cholesterol, LDL, HDL) and
liver enzymes. May cause neutropenia,
lymphopenia, anemia. [4] [10]

Concomitant use with other potent
immunosuppressants, like dupilumab, may
increase the risk of infections and is not
recommended. [10] [9]

Test for latent TB before initiation.
Closely monitor for signs of
infection during treatment. [9]

Manage supportively. Most are mild
and may not lead to
discontinuation. [4]

Consider benefits/risks, especially
in patients with CV risk factors,
smokers, or those with a history of
cancer. [10] [9]

Obtain baseline lipid panel and

LFTs; repeat ~12-16 weeks after
initiation. Monitor blood counts at
baseline and periodically. [4] [10]

Avoid combination therapy. Be
aware that upadacitinib is
metabolized by CYP3A4; grapefruit
juice may increase its
concentration. [8] [10]

The evidence strongly supports upadacitinib as an effective therapeutic strategy for managing inadequate
response to dupilumab in moderate-to-severe AD. This is underpinned by its broader mechanism of action,
which targets multiple inflammatory pathways beyond the IL-4/IL-13 axis inhibited by dupilumab.
Researchers and clinicians can utilize the provided efficacy data, experimental protocols, and safety

guidelines to inform study design and clinical decision-making.
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I Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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